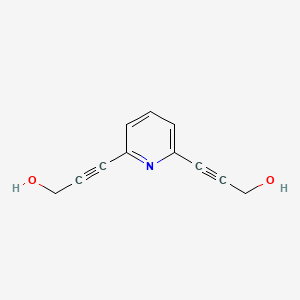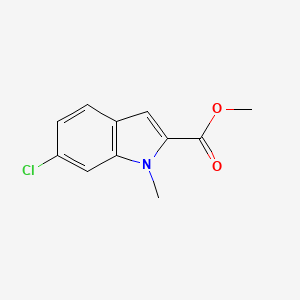![molecular formula C9H14N2O3 B8631328 [4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol](/img/structure/B8631328.png)
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol is a heterocyclic organic compound that features a pyridine ring substituted with aminoethoxy and hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a 2,6-bis(hydroxymethyl)pyridine derivative reacts with an aminoethoxy compound under controlled conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the substituents.
Substitution: The aminoethoxy group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Products include 4-[2-Aminoethoxy]-2,6-diformylpyridine or 4-[2-Aminoethoxy]-2,6-dicarboxypyridine.
Reduction: Reduced derivatives of the pyridine ring or the substituents.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which [4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The aminoethoxy and hydroxymethyl groups can form hydrogen bonds and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxymethylpyridine: Lacks the aminoethoxy group, making it less versatile in terms of functionalization.
2,6-Dihydroxymethylpyridine: Similar structure but without the aminoethoxy group, affecting its reactivity and applications.
4-Aminoethoxypyridine: Lacks the hydroxymethyl groups, which may limit its use in certain reactions.
Uniqueness
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol is unique due to the presence of both aminoethoxy and hydroxymethyl groups, providing a balance of reactivity and functionality. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.
Eigenschaften
Molekularformel |
C9H14N2O3 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C9H14N2O3/c10-1-2-14-9-3-7(5-12)11-8(4-9)6-13/h3-4,12-13H,1-2,5-6,10H2 |
InChI-Schlüssel |
DYSHJLWOUURIBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CO)CO)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-Bromopyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B8631250.png)






![4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid](/img/structure/B8631292.png)


![1,3-Difluoro-5-[2-(4-fluorophenyl)ethenyl]benzene](/img/structure/B8631330.png)

